![molecular formula C19H21N3S B2561051 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea CAS No. 852139-86-7](/img/structure/B2561051.png)
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, also known as LIMKi3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. It has been shown to have inhibitory effects on several kinases, including LIMK1 and LIMK2, which are involved in regulating actin dynamics and cell migration. In
Applications De Recherche Scientifique
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used to study the role of LIMK1 and LIMK2 in regulating actin dynamics and cell migration, which has implications for understanding the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea functions as a small molecule inhibitor of LIMK1 and LIMK2, which are serine/threonine kinases that play a role in regulating actin dynamics and cell migration. By inhibiting these kinases, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea disrupts the formation of actin filaments and reduces cell motility. This mechanism of action has been confirmed in several studies, including one by Davis et al. (2013) that showed 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea inhibited the phosphorylation of cofilin, a downstream target of LIMK1 and LIMK2.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on LIMK1 and LIMK2, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is likely due to its ability to disrupt actin dynamics and reduce cell motility. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to reduce the migration and invasion of cancer cells, which may be a result of its effects on actin dynamics and cell motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in lab experiments is that it is a small molecule inhibitor, which means it can be easily administered to cells or animals. Additionally, 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been shown to have potent inhibitory effects on LIMK1 and LIMK2, making it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea is that it may have off-target effects on other kinases or proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea. One area of interest is the potential therapeutic applications of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in cancer treatment. Further studies are needed to determine the efficacy of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in inhibiting tumor growth and metastasis in vivo, as well as its potential side effects and toxicity. Another area of interest is the role of LIMK1 and LIMK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea could help to elucidate the mechanisms underlying these diseases and identify potential therapeutic targets. Finally, there is potential for the development of new small molecule inhibitors based on the structure of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, which could have improved potency and selectivity for LIMK1 and LIMK2.
Méthodes De Synthèse
The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 4-methylphenylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield the final compound. This synthesis method has been described in detail in a publication by Davis et al. (2013).
Propriétés
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-4-7-17(8-5-13)21-19(23)20-12-15-6-9-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYMBRGWQWBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

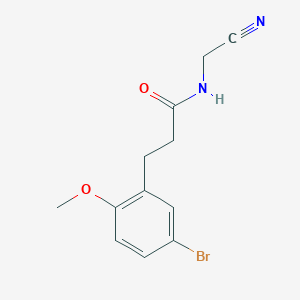

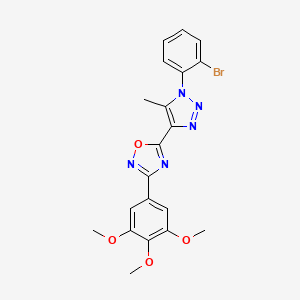
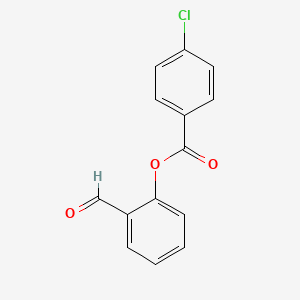
![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
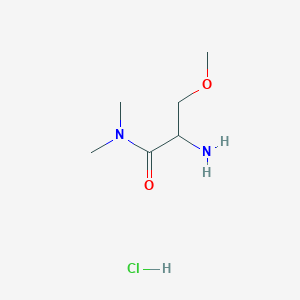
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)
![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
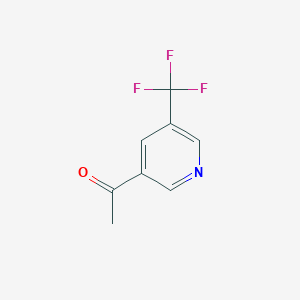
![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)